beta-NADH-13C5 Disodium Salt

Description

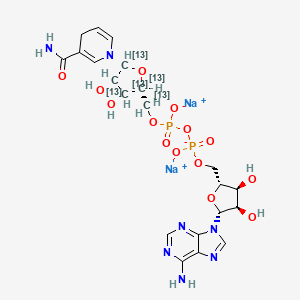

β-NADH-¹³C₅ Disodium Salt (Chemical Formula: C₁₆¹³C₅H₂₇N₇Na₂O₁₄P₂; Molecular Weight: 714.37) is a carbon-13 isotopically labeled derivative of β-nicotinamide adenine dinucleotide (NADH) . As the biologically active β-anomer, it serves as a critical coenzyme in redox reactions, functioning as a hydrogen donor in the mitochondrial respiratory chain and energy metabolism . The compound is synthesized with five ¹³C atoms, enabling its use as a tracer in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry-based studies . It is supplied as a disodium salt to enhance solubility and stability, with applications restricted to research settings (e.g., enzymatic assays, isotope-labeling experiments) .

Properties

Molecular Formula |

C21H27N7Na2O14P2 |

|---|---|

Molecular Weight |

714.4 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |

InChI |

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1/i5+1,10+1,13+1,15+1,20+1;; |

InChI Key |

QRGNQKGQENGQSE-HWOSKCHSSA-L |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Beta-NADH-13C5 Disodium Salt is used in studying enzyme kinetics and mechanisms, as well as in the development of new chemical reactions. Biology: It is employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways. Medicine: The compound is used in drug discovery and development, particularly in understanding the mechanisms of action of various drugs. Industry: It finds applications in the development of biosensors and diagnostic tools.

Molecular Targets and Pathways:

Enzymes: this compound interacts with various enzymes, particularly those involved in redox reactions.

Pathways: It is involved in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.

Mechanism: The compound exerts its effects by acting as a cofactor for enzymes, facilitating the transfer of electrons in redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Features

The table below summarizes the structural, functional, and regulatory distinctions between β-NADH-¹³C₅ Disodium Salt and related compounds:

Detailed Analysis

vs. Unlabeled β-NADH :

The ¹³C₅ labeling in β-NADH-¹³C₅ allows precise tracking of metabolic pathways, distinguishing it from unlabeled β-NADH, which is used in general enzymatic assays . The isotopic substitution increases molecular weight by ~5 Da, critical for mass spectrometry detection . However, the labeled form is significantly costlier (€12,015/5 mg vs. ~€500–1,000/5 mg for unlabeled) .- vs. NADPH: NADPH (reduced nicotinamide adenine dinucleotide phosphate) shares structural similarity but contains an additional phosphate group and functions in anabolic processes (e.g., fatty acid synthesis) rather than the respiratory chain .

- vs. α-NADH: The α-anomer of NADH is stereochemically distinct at the ribosyl-nicotinamide linkage, rendering it biologically inert . This contrasts sharply with the bioactive β-NADH-¹³C₅, underscoring the importance of anomer specificity in research applications.

Regulatory and Commercial Considerations :

β-NADH-¹³C₅ is classified as a "control product" for laboratory use, whereas unlabeled β-NADH is listed in pharmacopeias (e.g., FDA bulk drug substances) for compounding . Its high cost reflects the complexity of isotopic synthesis and niche demand .

Research and Application Notes

- Isotopic Tracing : The ¹³C₅ label enables real-time monitoring of NADH utilization in glycolysis and oxidative phosphorylation, providing insights into mitochondrial dysfunction .

- Stability : The disodium salt form enhances aqueous solubility compared to free acid forms, though storage conditions (e.g., desiccation, low temperature) are critical for maintaining integrity .

- Limitations: Non-bioactive analogs (e.g., α-NADH) or unlabeled forms are unsuitable for tracer studies, emphasizing the necessity of β-NADH-¹³C₅ in advanced metabolic research .

Chemical Reactions Analysis

Oxidation-Reduction Reactions

Beta-NADH-13C5 serves as an electron donor in redox reactions, enabling the study of metabolic pathways with isotopic tracing.

The ¹³C labeling allows precise tracking of reaction intermediates via mass spectrometry .

Hydride Ion Transfer

Beta-NADH-13C5 transfers a hydride ion (H⁻) to electrophilic substrates (e.g., carbonyl groups):

-

The reaction is stereospecific, with the pro-R hydrogen of NADH transferred .

-

Fluorescence quenching of NADH (λₑₓ = 340 nm, λₑₘ = 460 nm) monitors reaction progress .

Electron Transfer in Mitochondria

In oxidative phosphorylation, NADH donates electrons to Complex I, initiating proton gradient formation:

The ¹³C label facilitates differentiation between endogenous and exogenous NADH pools in isotopic tracer studies .

Stability and Degradation

Beta-NADH-13C5 is hygroscopic and degrades under acidic/alkaline conditions or oxidative environments .

-

Optimal Storage : −20°C under inert atmosphere (argon or nitrogen) .

-

Half-Life : >6 months at −80°C, <24 hours at 25°C in aqueous solution (pH 7.0) .

LC-MS/MS Quantification

The ¹³C₅ label eliminates matrix effects in NAD(H) quantification :

| Parameter | NAD⁺ | NADH |

|---|---|---|

| Retention Time (min) | 2.8 | 3.2 |

| LOD (nM) | 0.5 | 0.3 |

| LOQ (nM) | 1.0 | 0.6 |

| Recovery (%) | 98.2 ± 2.1 | 95.7 ± 3.4 |

Enzyme Cycling Assays

NADH-dependent assays (e.g., lactate dehydrogenase) achieve sensitivity down to 1 pmol .

Comparative Reactivity

Beta-NADH-13C5 exhibits identical reactivity to unlabeled NADH but with enhanced analytical utility:

| Property | Beta-NADH-13C5 | Unlabeled NADH |

|---|---|---|

| Isotopic Purity | ≥99% ¹³C | N/A |

| Detection Sensitivity | 10-fold higher in MS | Standard |

| Cost | ~5× higher | Low |

Research Findings

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing β-NADH-¹³C₅ Disodium Salt in experimental workflows?

- Methodological Answer : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment (¹³C₅ labeling) and structural integrity. Pair this with reverse-phase HPLC coupled with mass spectrometry (LC-MS) to verify purity and quantify isotopic abundance. For stability assessment, perform thermal gravimetric analysis (TGA) under nitrogen to evaluate decomposition thresholds. Reference standards from pharmacopeial guidelines (e.g., USP) ensure analytical rigor .

Q. How should researchers design literature reviews to identify prior studies on β-NADH-¹³C₅ Disodium Salt?

- Methodological Answer : Utilize multidisciplinary databases like Web of Science and MEDLINE, focusing on fields such as "isotopic labeling," "NADH analogs," and "metabolic flux analysis." Filter results using controlled vocabularies (e.g., MeSH terms: isotope labeling, disodium salts, NADH/chemistry) to exclude non-relevant studies. Cross-reference patents via Derwent Innovations Index to track synthetic methodologies .

Advanced Research Questions

Q. How can isotopic interference from ¹³C₅ labeling impact metabolic flux analysis (MFA) in cell cultures using β-NADH-¹³C₅ Disodium Salt?

- Methodological Answer : Isotopic scrambling or dilution can arise due to endogenous NADH pools. Mitigate this by pre-equilibrating cells in ¹³C-depleted media for 24–48 hours before introducing β-NADH-¹³C₅. Validate via tandem mass spectrometry (MS/MS) to distinguish labeled vs. unlabeled metabolites. Statistical tools like Monte Carlo simulations can model flux uncertainty caused by isotopic heterogeneity .

Q. What strategies resolve contradictions in kinetic data for β-NADH-¹³C₅ in enzyme assays (e.g., discrepancies in values)?

- Methodological Answer : Re-evaluate assay conditions: (i) Confirm buffer ionic strength (e.g., sodium phosphate vs. Tris-HCl) affects enzyme-cofactor interactions. (ii) Use stopped-flow spectrophotometry to capture transient kinetics, minimizing substrate depletion. (iii) Apply Bayesian hierarchical modeling to integrate data from multiple studies, accounting for batch effects or instrument variability .

Q. How to optimize synthetic routes for β-NADH-¹³C₅ Disodium Salt to maximize isotopic purity (>98%)?

- Methodological Answer : Use enzymatic reduction of ¹³C₅-labeled NAD⁺ with alcohol dehydrogenase in deuterated buffers to minimize proton exchange. Purify via ion-exchange chromatography (e.g., DEAE-Sepharose) with gradient elution. Validate purity via LC-MS and quantify residual unlabeled NADH using calibration curves from certified reference materials (CRMs) .

Q. What in vitro-to-in vivo extrapolation (IVIVE) challenges arise when using β-NADH-¹³C₅ in mitochondrial studies?

- Methodological Answer : Intracellular degradation by NADases may reduce effective concentrations. Use permeabilized cell models (e.g., digitonin-treated hepatocytes) to bypass membrane barriers. Measure mitochondrial uptake via fluorescent NADH probes (e.g., roGFP) and correlate with ¹³C-NMR data. Normalize results to ATP/ADP ratios to confirm functional relevance .

Q. How to validate the stability of β-NADH-¹³C₅ Disodium Salt in long-term storage for multi-year studies?

- Methodological Answer : Store lyophilized aliquots at −80°C under argon to prevent oxidation. Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV at 340 nm (NADH absorbance). Use Arrhenius modeling to extrapolate shelf life. Include internal controls (e.g., unlabeled NADH) to distinguish thermal vs. isotopic effects .

Data Presentation and Reproducibility

-

Key Tables for Reporting :

-

Statistical Reporting : For reproducibility, disclose effect sizes (e.g., Cohen’s d), exact p-values, and confidence intervals. Pre-register protocols for isotopic tracing studies to align with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.